5-Chloro-8-methoxycinnolin-4-ol
Description
5-Chloro-8-methoxycinnolin-4-ol is a cinnoline derivative characterized by a bicyclic aromatic structure containing two adjacent nitrogen atoms. The compound features a hydroxyl group at position 4, a chlorine atom at position 5, and a methoxy group at position 6. Cinnoline derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive quinoline and isoquinoline scaffolds .
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
5-chloro-8-methoxy-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-7-3-2-5(10)8-6(13)4-11-12-9(7)8/h2-4H,1H3,(H,12,13) |
InChI Key |
LMDXHAUAFJUPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxycinnolin-4-ol typically involves the chlorination of a precursor compound followed by methoxylation and hydroxylation. One common method involves the use of 4-chloro-2-nitrophenol as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous-flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methoxycinnolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while substitution of the chlorine atom can result in various substituted cinnoline derivatives .
Scientific Research Applications
5-Chloro-8-methoxycinnolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxycinnolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its bioactive effects. For example, it may inhibit DNA replication enzymes, thereby exhibiting antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
4-Hydroxy-8-methoxycinnoline
- Molecular Formula : C₉H₈N₂O₂
- Average Mass : 208.17 g/mol
- Key Differences: Lacks the chlorine atom at position 5. The absence of chlorine reduces molecular weight by ~14.45 g/mol and decreases lipophilicity (ClogP ≈ 1.2 vs. ~1.8 for the chlorinated analog).
- Implications : Chlorine introduction at position 5 likely enhances electrophilic substitution reactivity and alters binding affinity in biological targets .
5-Chloro-8-methoxy-2-methylquinolin-4-ol
- Molecular Formula: C₁₁H₁₀ClNO₂
- Average Mass : 223.66 g/mol
- Key Differences: Core Structure: Quinoline (one nitrogen atom) vs. cinnoline (two adjacent nitrogen atoms). Additional methyl group at position 2 increases steric bulk and molecular mass.
- Implications: Quinoline derivatives generally exhibit higher aromatic stability and lower dipole moments than cinnolines. The methyl group may reduce solubility in polar solvents (e.g., water solubility < 0.1 mg/mL) compared to unmethylated cinnolines .
4-Amino-5-chloro-8-methoxyquinoline
- Molecular Formula : C₁₀H₉ClN₂O
- Average Mass : 208.64 g/mol
- Key Differences: Amino group at position 4 replaces the hydroxyl group. The amino group increases basicity (pKa ~5.5 vs. ~8.5 for hydroxyl derivatives) and alters hydrogen-bonding capacity.
- Implications: Amino substitution enhances nucleophilicity at position 4, making it more reactive in coupling reactions. Reduced acidity compared to hydroxylated analogs may impact metal chelation properties .
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Average Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Chloro-8-methoxycinnolin-4-ol | Cinnoline | C₉H₇ClN₂O₂ | 222.62 | 4-OH, 5-Cl, 8-OCH₃ |
| 4-Hydroxy-8-methoxycinnoline | Cinnoline | C₉H₈N₂O₂ | 208.17 | 4-OH, 8-OCH₃ |
| 5-Chloro-8-methoxy-2-methylquinolin-4-ol | Quinoline | C₁₁H₁₀ClNO₂ | 223.66 | 4-OH, 2-CH₃, 5-Cl, 8-OCH₃ |
| 4-Amino-5-chloro-8-methoxyquinoline | Quinoline | C₁₀H₉ClN₂O | 208.64 | 4-NH₂, 5-Cl, 8-OCH₃ |
Research Findings and Implications
- Chlorine Substitution: The addition of chlorine at position 5 in cinnoline derivatives is hypothesized to increase metabolic stability and membrane permeability due to enhanced lipophilicity .
- Functional Group Effects: Hydroxyl groups enhance solubility but reduce bioavailability, whereas amino groups improve reactivity in synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
